molecular formula C10H12O B1499578 (2-Ethylphenyl)acetaldehyde CAS No. 28362-76-7

(2-Ethylphenyl)acetaldehyde

Cat. No.: B1499578
CAS No.: 28362-76-7
M. Wt: 148.2 g/mol
InChI Key: DGBXRMAMOWRIGV-UHFFFAOYSA-N
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Description

Contextualization of (2-Ethylphenyl)acetaldehyde within the Field of Aromatic Aldehyde Chemistry

Aromatic aldehydes represent a significant class of organic compounds, characterized by a formyl group (–CHO) attached to an aromatic ring. They are known for their reactivity and are foundational materials in the flavor, fragrance, and pharmaceutical industries. mdpi.com The parent compound, phenylacetaldehyde (B1677652), is a classic example, known for its honey-like, sweet aroma and its role as a precursor in the synthesis of other organic molecules, including polymers and the amino acid phenylalanine. wikipedia.org

Substituted phenylacetaldehydes, such as this compound, are a focal point of research because the nature and position of the substituent on the phenyl ring can modulate the compound's reactivity. These compounds are frequently employed as acceptor aldehydes in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations. chemrxiv.orgamazonaws.comresearchgate.net The ethyl group in this compound, for instance, influences the electronic and steric environment of the aldehyde, which can affect reaction rates and the stereochemical outcome of asymmetric syntheses. rsc.org The study of such substituted aldehydes is crucial for developing selective and efficient synthetic methodologies for producing complex, high-value chemicals.

The table below outlines the basic properties of the parent compound, phenylacetaldehyde, and its ethyl-substituted isomers.

PropertyPhenylacetaldehyde2-Ethylphenyl)acetaldehyde3-Ethylphenyl)acetaldehyde4-Ethylphenyl)acetaldehyde
IUPAC Name 2-Phenylacetaldehyde2-(2-Ethylphenyl)acetaldehyde2-(3-Ethylphenyl)acetaldehyde2-(4-Ethylphenyl)acetaldehyde
Molecular Formula C₈H₈OC₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₂O
Molar Mass 120.15 g/mol 148.20 g/mol 148.20 g/mol 148.20 g/mol
CAS Number 122-78-128362-76-768083-53-468083-54-5
Reference wikipedia.org epa.gov nih.gov nih.govfda.gov

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Historical Trajectories and Milestones in the Study of Phenylacetaldehyde Derivatives

The study of phenylacetaldehyde and its derivatives has a rich history. Phenylacetaldehyde itself was identified as a naturally occurring compound in sources like chocolate and buckwheat and as a floral attractant for various insects. wikipedia.org Historically, its synthesis and chemical transformations have been of great interest. For example, it was used in the Strecker reaction to produce phenylalanine, a component of the sweetener aspartame. wikipedia.org

Over the decades, research has shifted towards developing more sophisticated and efficient methods for synthesizing and utilizing phenylacetaldehyde derivatives. Early methods for preparing these compounds often involved oxidation of the corresponding phenylethanols or one-carbon chain extensions of benzaldehydes. researchgate.netdiva-portal.org A comparative study highlighted that a Wittig-type one-carbon chain extension followed by hydrolysis was a highly effective method for producing a range of substituted phenylacetaldehydes in good to excellent yields. researchgate.netdiva-portal.org

Key milestones in this field include the development of catalytic systems for transformations involving these aldehydes. The Meerwein arylation, a radical process using aryldiazonium salts, provided an alternative to metal-catalyzed anionic reactions for the α-arylation of acetaldehyde (B116499), a challenging transformation due to the sensitivity of the reactants and products. acs.org Furthermore, the rise of biocatalysis has opened new avenues. Enzymes from microbial sources, such as phenylacetaldehyde dehydrogenase from Pseudomonas putida, which catalyzes the oxidation of phenylacetaldehyde to phenylacetic acid, have been studied for their potential in bioremediation and as biocatalysts for producing organic acids. nih.gov

Current Research Landscape and Academic Significance of this compound

The current academic significance of this compound and related compounds lies primarily in their application as substrates in advanced organic synthesis. Researchers are actively exploring their use in asymmetric catalysis to create chiral molecules with high stereoselectivity.

One major area of research is their use in aldol reactions catalyzed by enzymes (aldolases) or small organic molecules (organocatalysts). amazonaws.comresearchgate.net For instance, substituted phenylacetaldehydes have been used as acceptor substrates with engineered variants of fructose (B13574) 6-phosphate aldolase (B8822740) (FSA) to synthesize chiral di- and trihydroxypentanone derivatives. rsc.org These studies help elucidate enzyme-substrate interactions and expand the synthetic utility of biocatalysts. The ethyl substituent at the ortho-position can serve as a probe to understand how steric bulk near the reaction center affects enzyme activity and selectivity.

The synthesis of the (2-ethylphenyl) moiety is also relevant in pharmaceutical chemistry. For example, 7-ethyl tryptophol, a key intermediate for the non-steroidal anti-inflammatory drug Etodolac, is synthesized from 2-ethylphenyl hydrazine (B178648) hydrochloride. iosrjournals.org This highlights the industrial and academic importance of synthetic routes starting from 2-ethyl substituted precursors. Another study describes the synthesis of 2-Chloro-N-(2-ethylphenyl)acetamide from 2-ethylaniline (B167055) as a precursor for potential antidepressant agents. nih.gov

Recent research also focuses on developing novel synthetic methods. A continuous-flow process for the monoarylation of acetaldehyde equivalents using aryldiazonium salts has been developed, demonstrating high functional group compatibility and providing a route to compounds like (4-chlorophenyl)acetaldehyde (B1589734) in high yield. acs.org Such methodological advancements are critical for the efficient and scalable production of substituted phenylacetaldehydes for further research and application.

The following table presents findings from a study on the synthesis of various substituted phenylacetaldehydes, demonstrating the yields achievable through a Wittig-type reaction sequence.

SubstituentStarting MaterialProductOverall Yield (%)Reference
4-Methoxy4-Methoxybenzaldehyde4-Methoxyphenylacetaldehyde81 researchgate.netdiva-portal.org
4-Fluoro4-Fluorobenzaldehyde(4-Fluorophenyl)acetaldehyde85 researchgate.net
3-Fluoro3-Fluorobenzaldehyde(3-Fluorophenyl)acetaldehyde82 researchgate.net
4-Chloro4-Chlorobenzaldehyde(4-Chlorophenyl)acetaldehyde88 researchgate.net
3-Chloro3-Chlorobenzaldehyde(3-Chlorophenyl)acetaldehyde86 researchgate.net

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28362-76-7

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2-(2-ethylphenyl)acetaldehyde

InChI

InChI=1S/C10H12O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,8H,2,7H2,1H3

InChI Key

DGBXRMAMOWRIGV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1CC=O

Canonical SMILES

CCC1=CC=CC=C1CC=O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations for 2 Ethylphenyl Acetaldehyde

Classical Organic Synthesis Approaches to (2-Ethylphenyl)acetaldehyde

Traditional methods for synthesizing this compound rely on well-established organic reactions. These include oxidation and dehydrogenation of precursor molecules, reduction and hydroformylation pathways, carbon-carbon bond-forming reactions like aldol (B89426) condensation, and isomerization or rearrangement reactions.

Dehydrogenation and Oxidation Strategies for Precursors of this compound

The dehydrogenation of 2-phenylethanol (B73330) over silver or gold catalysts is a known method for producing phenylacetaldehyde (B1677652). wikipedia.org This principle can be extended to synthesize this compound from 2-(2-ethylphenyl)ethanol (B7894237). The reaction involves the removal of hydrogen from the alcohol, yielding the corresponding aldehyde.

Oxidative dehydrogenation of ethanol (B145695) to acetaldehyde (B116499) is a well-studied industrial process. nacatsoc.orgnih.govmdpi.com Supported metal catalysts, such as copper on various supports, are often employed. thaiscience.infoosti.govchemrxiv.org For instance, passing ethanol vapor over hot copper can produce acetaldehyde. sciencemadness.org Similarly, vanadium oxide catalysts have been shown to be effective for the oxidative dehydrogenation of ethanol. nacatsoc.org While these methods are established for ethanol, they provide a foundational strategy for the oxidation of 2-(2-ethylphenyl)ethanol to this compound. The choice of catalyst and reaction conditions is crucial to maximize selectivity towards the desired aldehyde and minimize side reactions. thaiscience.infomdpi.com

PrecursorReagent/CatalystProduct
2-(2-Ethylphenyl)ethanolSilver or Gold CatalystThis compound
2-(2-Ethylphenyl)ethanolCopper-based CatalystThis compound
2-(2-Ethylphenyl)ethanolVanadium Oxide CatalystThis compound

Reduction and Hydroformylation Routes to this compound

The reduction of carboxylic acid derivatives, such as acyl chlorides or esters, is a fundamental method for aldehyde synthesis. For example, the reduction of (2-ethylphenyl)acetyl chloride would yield this compound.

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes. mt.comoptience.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a transition metal catalyst, typically rhodium or cobalt. mt.com Applying this to 2-ethylstyrene (B1585278) would directly produce a mixture of this compound and its branched isomer, 3-(2-ethylphenyl)propanal. The regioselectivity of the reaction, favoring the linear aldehyde, can be influenced by the choice of catalyst and ligands. researchgate.netresearchgate.net

Starting MaterialReactionProduct
(2-Ethylphenyl)acetyl chlorideReductionThis compound
2-EthylstyreneHydroformylationThis compound and 3-(2-ethylphenyl)propanal

Aldol Condensation and Related Carbon-Carbon Bond Forming Reactions Involving Acetaldehyde Moieties

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. beyondbenign.orgpearson.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. pearson.comuomustansiriyah.edu.iq While not a direct synthesis of this compound, understanding the reactivity of the acetaldehyde moiety is crucial. Phenylacetaldehyde itself can undergo self-aldol condensation. wikipedia.orgpearson.com This reaction highlights the lability of the alpha-proton in aryl acetaldehydes, which can lead to dimerization and polymer formation. wikipedia.org

Crossed aldol condensations, where two different carbonyl compounds react, can be synthetically useful if one partner lacks α-hydrogens, preventing self-condensation. uomustansiriyah.edu.iq Although not a direct route to the target molecule, these principles are important when considering reactions that might involve an acetaldehyde equivalent and an ethyl-substituted aromatic precursor.

Isomerization and Rearrangement Reactions Yielding this compound Structures

The isomerization of styrene (B11656) oxide to phenylacetaldehyde is a well-documented acid-catalyzed reaction. wikipedia.orgtdx.cat Zeolites and other solid acid catalysts have been shown to be effective for this transformation, minimizing side reactions. tdx.catresearchgate.net This methodology can be directly applied to the synthesis of this compound starting from 2-ethylstyrene oxide. The reaction proceeds through a carbocation intermediate, and the choice of catalyst can influence the selectivity and yield of the desired aldehyde. researchgate.netresearchgate.net

Modern Catalytic Methods in this compound Synthesis

Contemporary synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of complex organic molecules, including aryl acetaldehydes.

Transition Metal-Catalyzed Processes for Aryl Acetaldehydes, Including Potential for this compound

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. acs.org The α-arylation of aldehydes, which involves the coupling of an aldehyde enolate with an aryl halide, is a direct method for synthesizing α-aryl aldehydes. acs.org Palladium-based catalysts have been successfully employed for this transformation, allowing the coupling of various aldehydes with bromo- and chloroarenes. acs.org This approach could potentially be used to synthesize this compound by coupling acetaldehyde with a 2-ethylphenyl halide.

Gold(I) catalysis has also emerged as a valuable tool for the synthesis of 2-aryl acetaldehydes from aryl aldehydes via homologation with trimethylsilyldiazomethane. rsc.org This method offers high functional group compatibility. rsc.org Furthermore, radical processes, such as the Meerwein arylation, provide an alternative to metal-catalyzed anionic reactions for accessing α-arylated carbonyl compounds. acs.org

Reaction TypeCatalystReactantsPotential Product
α-ArylationPalladium complexAcetaldehyde, 2-Ethylphenyl halideThis compound
HomologationGold(I) complex2-Ethylbenzaldehyde, TrimethylsilyldiazomethaneThis compound

Organocatalytic and Biocatalytic Systems for the Preparation of this compound and its Analogues

The synthesis of 2-arylacetaldehydes, including this compound, has benefited from the development of sophisticated organocatalytic and biocatalytic systems that offer high selectivity and milder reaction conditions compared to traditional methods.

Organocatalytic Approaches: Organocatalysis provides a metal-free avenue for the asymmetric synthesis of α-aryl aldehydes. A notable strategy is Singly Occupied Molecular Orbital (SOMO) catalysis, which facilitates the intramolecular α-arylation of aldehydes. nih.gov This method involves the selective oxidation of a chiral enamine, formed from the aldehyde and a secondary amine catalyst (e.g., an imidazolidinone), to generate a 3π-electron radical cation. nih.gov This activated intermediate can then undergo an enantioselective reaction with a tethered electron-rich aromatic ring to produce cyclic α-aryl aldehyde products with high yields and enantioselectivity (≥70% yield and ≥90% ee). nih.gov

Another powerful approach is the stereoselective organocatalytic α-alkylation of 2-arylacetaldehydes. unibo.it Using a commercially available imidazolidinone catalyst, this method allows for the direct and enantioselective synthesis of key intermediates for various natural products. unibo.it The reaction can be performed in a mixture of acetonitrile (B52724) and water, demonstrating its robustness. unibo.it Furthermore, N-heterocyclic carbene (NHC) organocatalysts have been employed for the atroposelective synthesis of axially chiral biaryl aldehydes, showcasing their versatility in creating complex, sterically hindered molecules. nih.gov

Biocatalytic Systems: Biocatalysis offers a green and highly specific route to producing phenylacetaldehyde and its analogues. Enzymatic cascades have been engineered to convert aromatic amino acids, such as L-phenylalanine, into valuable chemicals. researchgate.net One such system uses a three-enzyme cascade: an L-amino acid deaminase, an α-keto acid decarboxylase, and either an aldehyde dehydrogenase or an aldehyde reductase. researchgate.net In this pathway, L-phenylalanine is first converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde as a key intermediate. Subsequently, the phenylacetaldehyde can be oxidized to phenylacetic acid or reduced to 2-phenylethanol. researchgate.net This modular approach has achieved high conversion rates, with biotransformation of L-phenylalanine producing near-quantitative yields of the final products. researchgate.net

The enzyme phenylacetaldehyde dehydrogenase itself, found in organisms like Pseudomonas putida, plays a crucial role in the styrene catabolic pathway by catalyzing the NAD+-dependent oxidation of phenylacetaldehyde to phenylacetic acid. nih.gov Understanding the structure and mechanism of such enzymes is vital for their application in synthetic biocatalytic systems. nih.gov

Green Chemistry Principles Applied to this compound Production

The production of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more sustainable materials. rsc.org Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing process intensification techniques.

A significant goal in green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives, such as water, or eliminating the solvent entirely.

Aqueous Medium Syntheses: Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. Several organocatalytic reactions for aldehyde functionalization have been successfully adapted to aqueous environments. For instance, a mild and inexpensive protocol for a Friedel–Crafts-type reaction between indoles and various aldehydes has been developed using water as the solvent. rsc.org Similarly, an organocatalytic method for the enantioselective α-allylation and propargylation of α-branched aldehydes proceeds efficiently in a mildly basic aqueous solution of potassium hydrogen carbonate. organic-chemistry.org The development of water-tolerant catalysts, such as Bedford-type palladacycle catalysts for Miyaura borylation, further enables multi-step syntheses involving aryl precursors to be conducted in aqueous media. researchgate.net

Solvent-Free Syntheses: Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and often simplified product isolation. While direct solvent-free synthesis of this compound is not widely documented, related transformations demonstrate the principle's viability. For example, the synthesis of thiazolidinones from aldehydes and amines can be achieved under solvent-free conditions using a recyclable β-cyclodextrin-SO3H catalyst, which activates the aldehyde's carbonyl group. rroij.com Such approaches highlight the potential for developing solvent-free methodologies applicable to the production of arylacetaldehydes.

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgscispace.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

The Meerwein arylation, a radical-based reaction, can be an attractive, atom-economic method to access α-arylated carbonyl compounds. researchgate.net When applied to the synthesis of monoarylated acetaldehydes from anilines and ethyl vinyl ether, the reaction forges the key C-C bond efficiently. organic-chemistry.orgnih.gov In this process, the atoms from the aryl diazonium salt (generated from the aniline) and the vinyl ether are largely incorporated into the final aldehyde product and a non-toxic nitrogen byproduct.

Process Intensification: Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. frontiersin.org Continuous-flow synthesis is a key enabling technology for process intensification in organic chemistry. rsc.orgunito.it

A prime example is the continuous-flow synthesis of monoarylated acetaldehydes via the Meerwein arylation. organic-chemistry.orgacs.org This method addresses the significant safety concerns associated with the batch handling of unstable aryldiazonium salt intermediates. acs.org By generating and immediately consuming these reactive species in a microreactor, the process becomes safer and highly scalable. organic-chemistry.org The continuous-flow setup allows for precise control over reaction parameters, leading to improved yields and selectivity while minimizing waste. rsc.org This approach provides a robust and efficient platform for producing a wide array of arylacetaldehydes, including analogues of this compound, with high functional group tolerance under mild, non-basic conditions. organic-chemistry.orgnih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Meerwein Arylation for Arylacetaldehyde Synthesis organic-chemistry.orgacs.org
ParameterTraditional Batch ProcessContinuous-Flow Process
Safety High risk due to accumulation of unstable aryldiazonium salts.Significantly improved safety; reactive intermediates are generated and consumed in situ.
Scalability Difficult and hazardous to scale up.Easily scalable by extending operation time or using parallel reactors ("scaling out").
Control Poor control over heat and mass transfer.Precise control over temperature, pressure, and residence time.
Efficiency Often lower yields and selectivity due to side reactions.Higher yields and improved mono-selectivity.
Waste Higher solvent-to-product ratio; potential for thermal decomposition byproducts.Reduced solvent usage and minimized waste streams.

Stereoselective and Regioselective Considerations in this compound Synthesis

Controlling stereoselectivity and regioselectivity is paramount in modern organic synthesis to ensure the desired isomer is produced, which is particularly important for biologically active molecules.

Stereoselective Considerations: For aldehydes with a chiral center at the α-position, enantioselective synthesis is crucial. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the α-functionalization of aldehydes. The SOMO catalysis approach for intramolecular α-arylation, for instance, uses a chiral amine catalyst to effectively create enantioenriched cyclic products with benzylic stereocenters. nih.gov Similarly, methods have been developed for the catalytic enantioselective synthesis of aldehydes containing an α-quaternary stereocenter, a challenging motif to construct. unc.edu These reactions often utilize a chiral phosphine (B1218219) ligand in combination with a metal catalyst to control the facial selectivity of the nucleophilic attack. unc.edu

Regioselective Considerations: Regioselectivity is critical in reactions involving unsymmetrical reactants, such as the arylation of an acetaldehyde enol or enol equivalent. A key challenge in the α-arylation of acetaldehyde is preventing diarylation, which can occur as the mono-arylated product is often more reactive than the starting material. organic-chemistry.org The continuous-flow Meerwein arylation of ethyl vinyl ether provides an elegant solution, achieving excellent mono-selectivity. nih.gov This high regioselectivity is attributed to the reaction conditions which kinetically favor the formation of the mono-arylated product.

Furthermore, when the aromatic ring itself offers multiple sites for reaction, regioselectivity becomes important. In intramolecular SOMO-catalyzed arylations, the reaction proceeds selectively at the ortho-position of anisole (B1667542) substrates over the para-position, a finding consistent with a radical-based mechanism. nih.gov In transition metal-catalyzed reactions, such as the palladium-catalyzed arylation of acyclic enol ethers, the choice of ligands and reaction conditions can be tuned to favor α-arylation over β-arylation, ensuring the formation of the desired arylacetaldehyde structure. acs.org

Chemical Reactivity and Mechanistic Pathways of 2 Ethylphenyl Acetaldehyde

Nucleophilic Addition Reactions at the Carbonyl Center of (2-Ethylphenyl)acetaldehyde

The carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. datapdf.comlearncbse.in This fundamental reactivity leads to a variety of important chemical transformations.

Alcohols: The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of secondary alcohols. The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. researchgate.netfiveable.me

Reaction Scheme: this compound + R-MgX → 1-(2-Ethylphenyl)-propan-2-ol (if R=CH3)

Imines: this compound reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netchemguide.co.uk The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed. researchgate.net

General Reaction: this compound + R-NH₂ ⇌ (2-Ethylphenyl)methylidene-R-amine + H₂O

Acetals: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. The reaction proceeds through a hemiacetal intermediate. nih.govnih.gov This reaction is reversible and can be driven to completion by removing the water that is formed. nih.gov Acetals are valuable as protecting groups for the aldehyde functionality due to their stability under neutral or basic conditions. youtube.com

Reaction Steps:

this compound + ROH ⇌ Hemiacetal

Hemiacetal + ROH ⇌ Acetal + H₂O

Table 1: Nucleophilic Addition Products of this compound

Nucleophile Product Type General Product Structure
Grignard Reagent (R-MgX) Secondary Alcohol
Primary Amine (R-NH₂) Imine
Alcohol (R-OH) Acetal

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. researchgate.netmdpi.com This reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. researchgate.net

General Reaction: this compound + Z-CH₂-Z' → (E/Z)-alkene + H₂O (where Z and Z' are electron-withdrawing groups like -COOH, -CN, -COR)

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. This compound reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgchemistrysteps.com A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. researchgate.net The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org

Reaction Scheme: this compound + Ph₃P=CHR → (E/Z)-1-(2-ethylphenyl)-2-R-ethene + Ph₃PO

Table 2: Condensation Reactions of this compound

Reaction Name Reagent Product Type
Knoevenagel Condensation Active Methylene Compound α,β-Unsaturated Compound
Wittig Reaction Phosphorus Ylide Alkene

Oxidation and Reduction Transformations of this compound

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

This compound can be oxidized to (2-Ethylphenyl)acetic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). Catalytic oxidation processes using transition metal catalysts are also employed for the selective oxidation of aldehydes to carboxylic acids. organic-chemistry.orglibretexts.orgfiveable.me

Typical Oxidation Reaction: this compound + [O] → (2-Ethylphenyl)acetic acid

While direct conversion to esters is less common from the aldehyde, it can be achieved through various synthetic routes, often involving initial oxidation to the carboxylic acid followed by esterification.

Reduction to Alcohols: The reduction of this compound to 2-(2-ethylphenyl)ethanol (B7894237) can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, with NaBH₄ being a milder and more selective reagent. chemguide.co.uk Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also an effective method for this reduction.

Common Reduction Methods:

Using NaBH₄ or LiAlH₄

Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)

Reduction to Alkanes: Complete reduction of the aldehyde group to a methyl group, yielding 1-ethyl-2-propylbenzene, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid.

Table 3: Oxidation and Reduction Products of this compound

Transformation Product
Oxidation (2-Ethylphenyl)acetic acid
Reduction to Alcohol 2-(2-ethylphenyl)ethanol
Reduction to Alkane 1-Ethyl-2-propylbenzene

Alpha-Functionalization and Enolate Chemistry of this compound

The α-protons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for the formation of a resonance-stabilized enolate anion upon treatment with a base. youtube.com This enolate is a potent nucleophile and can participate in various reactions at the α-carbon.

The formation of the enolate allows for α-alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha position. researchgate.net To achieve successful alkylation and avoid competing reactions like aldol (B89426) condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. researchgate.net

General Alpha-Alkylation:

this compound + Base → Enolate

Enolate + R-X → α-alkylated this compound

Table 4: Enolate-Mediated Reactions of this compound

Reaction Reagents Product Type

Alkylation, Acylation, and Halogenation at the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the electron-withdrawing aldehyde group, possesses acidic protons. This acidity facilitates the formation of a nucleophilic enolate intermediate, which is central to alkylation, acylation, and halogenation reactions at this position.

Alkylation: The introduction of an alkyl group at the alpha-carbon of this compound can be achieved through the formation of an enolate followed by a nucleophilic substitution reaction with an alkyl halide. Due to the propensity of aldehydes to undergo self-condensation (aldol reaction) under basic conditions, the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures is crucial. This ensures the rapid and complete conversion of the aldehyde to its enolate, minimizing side reactions. The subsequent addition of an alkyl halide results in the formation of a new carbon-carbon bond at the alpha-position. The reaction proceeds via an SN2 mechanism, thus it is most efficient with methyl and primary alkyl halides.

Acylation: Similarly, an acyl group can be introduced at the alpha-carbon. This is typically accomplished by reacting the enolate of this compound with an acyl halide, such as an acyl chloride. This reaction provides a route to β-dicarbonyl compounds, which are valuable synthetic intermediates. The mechanism is analogous to that of alpha-alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acyl halide.

Halogenation: The alpha-halogenation of this compound can be performed under either acidic or basic conditions, with each offering different outcomes.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, this compound undergoes tautomerization to its enol form. This enol then acts as a nucleophile and reacts with a halogen (Cl₂, Br₂, or I₂). A key feature of this method is that the reaction typically stops after the introduction of a single halogen atom. The electron-withdrawing nature of the newly introduced halogen deactivates the product towards further enolization, thus preventing polyhalogenation. pressbooks.publibretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. In contrast to the acid-catalyzed process, the introduction of a halogen atom increases the acidity of the remaining alpha-proton. This makes the mono-halogenated product more reactive than the starting material, leading to rapid subsequent halogenations until both alpha-protons are replaced. pressbooks.pub Therefore, controlling the reaction to achieve mono-halogenation is challenging under basic conditions.

Table 1: Reactivity at the Alpha-Carbon of this compound

ReactionReagentsIntermediateProduct TypeKey Considerations
Alkylation 1. LDA, THF, -78 °C2. R-X (primary alkyl halide)Enolateα-Alkyl-(2-ethylphenyl)acetaldehydeStrong, bulky base and low temperature to prevent self-condensation.
Acylation 1. LDA, THF, -78 °C2. RCOCl (acyl chloride)Enolateβ-Keto-(2-ethylphenyl)acetaldehyde derivativeForms a β-dicarbonyl compound.
Halogenation (Acidic) X₂ (Cl₂, Br₂, I₂), CH₃COOHEnolα-Halo-(2-ethylphenyl)acetaldehydeMono-halogenation is favored.
Halogenation (Basic) X₂ (Cl₂, Br₂, I₂), NaOH (aq)Enolateα,α-Dihalo-(2-ethylphenyl)acetaldehydePolyhalogenation is common.

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. These reactions often involve the condensation of the aldehyde functional group, or a derivative thereof, with another nucleophilic center within the same molecule or in a separate reactant.

A significant cyclization reaction for compounds structurally related to derivatives of this compound is the Pictet-Spengler reaction . wikipedia.orgjk-sci.comnrochemistry.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While this compound itself is not a β-arylethylamine, it can be a precursor to such molecules. For instance, reductive amination of this compound would yield the corresponding β-(2-ethylphenyl)ethylamine. This amine derivative could then undergo a Pictet-Spengler reaction with another aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to form a tetrahydroisoquinoline derivative. The mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring, leading to ring closure.

Furthermore, the aldehyde functionality of this compound can be utilized in the synthesis of various oxygen- and nitrogen-containing heterocycles through condensation and cyclization reactions with appropriate bifunctional reagents. pku.edu.cnmdpi.comnih.gov For example, reaction with hydrazines could lead to pyrazoline derivatives, while reaction with hydroxylamines could yield isoxazoline (B3343090) derivatives. The specific reaction conditions and the nature of the condensing partner would determine the structure of the resulting heterocyclic ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Ethylphenyl Ring of this compound

The ethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents: the ethyl group and the acetaldehyde (B116499) group.

Electrophilic Aromatic Substitution:

Directing Effects: The ethyl group is an alkyl group, which is an activating, ortho-, para-director due to its electron-donating inductive effect. The acetaldehyde group (-CH₂CHO) is more complex. The aldehyde function itself is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. quora.comlatech.edu However, in this compound, the directing influence is exerted by the -CH₂CHO group as a whole attached to the ring. Alkyl groups attached to a benzene (B151609) ring are generally considered activating and ortho-, para-directing. Therefore, the combined effect of the ethyl group and the acetaldehyde substituent would be a net activation of the ring towards electrophilic attack, with substitution favored at the positions ortho and para to the ethyl group and ortho and para to the acetaldehyde group. The positions are numbered relative to the ethyl group as C1. The acetaldehyde is at C2. The available positions for substitution are C3, C4, C5, and C6. The ethyl group directs to positions 3 and 5. The acetaldehyde group directs to positions 3 and 5. Therefore, electrophilic substitution is expected to occur predominantly at positions 3 and 5. Steric hindrance from the ethyl and acetaldehyde groups might influence the ratio of the products.

Typical Reactions: Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide with a Lewis acid catalyst).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally not favored on the electron-rich ethylphenyl ring of this compound. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. The ethyl and acetaldehyde groups are not sufficiently electron-withdrawing to facilitate this type of reaction under normal conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileDirecting GroupsPredicted Major Products (Substitution Position)
Nitration NO₂⁺Ethyl (o, p), -CH₂CHO (o, p)3-Nitro- and 5-Nitro-(2-ethylphenyl)acetaldehyde
Halogenation X⁺ (e.g., Br⁺)Ethyl (o, p), -CH₂CHO (o, p)3-Halo- and 5-Halo-(2-ethylphenyl)acetaldehyde
Sulfonation SO₃Ethyl (o, p), -CH₂CHO (o, p)3- and 5-(this compound)sulfonic acid
Friedel-Crafts Acylation RCO⁺Ethyl (o, p), -CH₂CHO (o, p)3-Acyl- and 5-Acyl-(2-ethylphenyl)acetaldehyde

Academic Applications and Roles in Chemical Synthesis and Materials Science Non Clinical

(2-Ethylphenyl)acetaldehyde as a Versatile Intermediate in Organic Synthesis

The reactivity of the aldehyde group, coupled with the substituted phenyl ring, allows this compound to participate in a wide array of chemical transformations, making it a valuable intermediate for synthetic chemists.

This compound serves as a key starting material for the synthesis of intricate molecular frameworks, including heterocyclic compounds and fused ring systems. The aldehyde functionality is a prime site for reactions that build molecular complexity.

Heterocyclic Synthesis: The aldehyde group can react with various nucleophiles, such as amines and their derivatives, to form imines, which can then undergo further cyclization reactions to produce a variety of nitrogen-containing heterocycles. For instance, in reactions analogous to those used for synthesizing quinolines from 2-ethylaniline (B167055) and ethylene glycol, this compound can be envisioned as a precursor for constructing substituted heterocyclic systems. researchgate.net The formation of fused nitrogen-containing heterocycles often involves cascade reactions where an initial condensation with an aldehyde is a critical step. scholaris.ca

Multicomponent Reactions (MCRs): This compound is a suitable candidate for multicomponent reactions, which are highly efficient processes for generating molecular diversity by combining three or more reactants in a single step. Aldehydes are common components in well-known MCRs like the Ugi, Passerini, and Hantzsch reactions. nih.govmdpi.comwindows.net The participation of this compound in such reactions would lead to the rapid assembly of complex molecules incorporating the 2-ethylphenyl moiety. nih.govresearchgate.net

Fused Ring Systems: The synthesis of fused ring systems can be achieved through various strategies involving aldehydes. For example, tandem Prins-type cyclizations and other annulation reactions often utilize aldehydes to construct polycyclic architectures. ebrary.netthieme.dersc.orgrsc.org The electrophilic nature of the aldehyde in this compound facilitates its use in intramolecular reactions to form fused rings, a key strategy in the synthesis of complex natural products and medicinally relevant scaffolds.

Table 1: Examples of Reaction Types for Complex Scaffold Synthesis

Reaction Type Description Potential Product Scaffolds from this compound
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde followed by cyclization. Tetrahydroisoquinolines
Hantzsch Dihydropyridine Synthesis A pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849). mdpi.com Dihydropyridines
Ugi Reaction A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.gov Bis-amides
Intramolecular Aldol (B89426) Condensation Cyclization of a molecule containing both an aldehyde and a ketone or another aldehyde functionality. Fused carbocyclic rings

This compound is not only a building block for complex scaffolds but also a starting point for the synthesis of other functionalized aldehydes and ketones. The aldehyde group can be readily transformed into a variety of other functional groups, or the carbon skeleton can be extended.

Synthesis of Functionalized Aldehydes: The α-carbon to the aldehyde group can be functionalized through various methods. For example, enamine or enolate chemistry can be employed to introduce alkyl, acyl, or other substituents at this position. Furthermore, the aldehyde itself can be protected, allowing for modifications on the aromatic ring, followed by deprotection to regenerate the aldehyde functionality in a more complex molecular context.

Synthesis of Functionalized Ketones: The aldehyde group of this compound can be converted into a ketone through several synthetic strategies. One common approach is the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the aldehyde, followed by oxidation of the resulting secondary alcohol. This allows for the introduction of a wide range of substituents, leading to a diverse array of ketone derivatives.

Utilization in the Development of Polymeric Materials and Specialty Chemicals

The chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers, resins, and coatings.

While less common than vinyl monomers, aldehydes can participate in polymerization reactions. This compound, with its reactive aldehyde group, can potentially act as a monomer or a co-monomer in the formation of polymeric chains. The polymerization of acetaldehyde (B116499) itself is known to occur, and substituted acetaldehydes can be expected to undergo similar reactions. researchgate.net

A significant application of substituted phenyl acetaldehydes is in the formulation of resins and coatings. Specifically, compounds like p-ethyl phenyl acetaldehyde have been used as polymerization regulators in the curing of unsaturated polyester resins. google.com

Mechanism in Polyester Resins: In the context of unsaturated polyester resins, which are typically copolymers of unsaturated polyesters and a vinyl monomer like styrene (B11656), the curing process involves a free-radical chain mechanism. The role of a polymerization regulator, such as a substituted phenyl acetaldehyde, is to control the rate and extent of this polymerization. google.com

The probable mechanism involves the abstraction of the aldehydic hydrogen by the growing polymer radical. This results in the formation of a resonance-stabilized acyl radical. This new, less reactive radical can then either terminate a growing polymer chain or initiate a new chain at a slower rate. This moderation of the polymerization process helps in controlling the exotherm of the curing reaction and can lead to improved physical properties of the final cured resin. The presence of the ethyl group on the phenyl ring can influence the reactivity and solubility of the aldehyde in the resin mixture.

The general reaction can be depicted as:

Initiation: A peroxide initiator decomposes to form free radicals.

Propagation: The initiator radical adds to the double bond of the styrene or the unsaturated polyester, creating a growing polymer radical.

Chain Transfer (Regulation): The growing polymer radical abstracts the aldehydic hydrogen from this compound, forming a stable acyl radical and terminating the original polymer chain.

Re-initiation/Termination: The newly formed acyl radical can either initiate a new polymer chain at a slower rate or combine with another radical to terminate the polymerization.

This regulatory action is crucial in industrial applications where control over the curing process is essential for producing consistent and high-quality materials. google.comksu.edu.saresearchgate.net

Derivatization of this compound for Ligand Design in Catalysis

The aldehyde functionality of this compound provides a convenient handle for the synthesis of various ligands for use in catalysis. The ability to introduce specific donor atoms and control the steric and electronic environment around a metal center is a cornerstone of ligand design.

Schiff Base Ligands: One of the most straightforward derivatizations of aldehydes is their condensation with primary amines to form Schiff bases (imines). semanticscholar.orgchemijournal.comresearchgate.netiosrjournals.org By reacting this compound with a variety of amines (e.g., chiral amines, diamines, or amines containing other donor groups), a wide range of multidentate Schiff base ligands can be synthesized. chemijournal.commdpi.com These ligands are known to coordinate with a variety of transition metals to form complexes that are active catalysts for numerous organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com

Phosphine (B1218219) Ligands: While not a direct conversion, the aldehyde group can be used as a synthetic handle to introduce phosphine functionalities. For example, the aldehyde can be reduced to an alcohol, which can then be converted to a halide. This halide can subsequently be reacted with a phosphide nucleophile to generate a phosphine ligand. nih.govcardiff.ac.ukliv.ac.uknih.gov Alternatively, the aldehyde could be used in reactions to build a larger molecular scaffold that is later functionalized with phosphine groups. beilstein-journals.org The steric bulk provided by the 2-ethylphenyl group could be advantageous in creating a specific coordination environment around the metal center, influencing the selectivity and activity of the catalyst.

Contributions to the Synthesis of Chemical Compounds with Aromatic Character (e.g., Fragrance Precursors, excluding sensory data)

Information regarding the specific contributions of this compound to the synthesis of other aromatic compounds, including fragrance precursors, is not available in the reviewed scientific literature. While aldehydes are a well-established class of reactants in organic synthesis, particularly in condensation and cyclization reactions to form larger aromatic structures, specific studies employing the 2-ethyl substituted phenylacetaldehyde (B1677652) isomer for these purposes are not documented.

General synthetic pathways where a substituted phenylacetaldehyde might be utilized include:

Condensation Reactions: Aldol or Knoevenagel condensations with ketones or compounds containing active methylene (B1212753) groups to build larger carbon skeletons, which could subsequently be cyclized to form new aromatic or heterocyclic rings.

Pictet-Spengler Reaction: Reaction with a β-arylethylamine to synthesize tetrahydroisoquinolines, a core structure in many alkaloids and other complex aromatic molecules.

Wittig Reaction: Conversion of the aldehyde to an alkene, which can then undergo further transformations such as cyclization or cross-coupling reactions to build more complex aromatic systems.

However, without specific research focused on this compound, any discussion of its role remains speculative. Consequently, no detailed research findings or data tables on its synthetic applications for creating fragrance precursors or other aromatic compounds can be provided.

Advanced Analytical and Spectroscopic Characterization of 2 Ethylphenyl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of (2-Ethylphenyl)acetaldehyde is expected to show distinct signals for each unique proton environment. The aldehydic proton should appear significantly downfield, typically between 9.5 and 10.0 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. compoundchem.comlibretexts.org The aromatic protons will resonate in the 7.1-7.4 ppm region, exhibiting complex splitting patterns characteristic of an ortho-substituted benzene (B151609) ring. The methylene protons of the ethyl group and the acetaldehyde (B116499) group will appear as distinct quartets and doublets, respectively, based on their neighboring protons. oregonstate.educhemistrysteps.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and is expected to resonate in the range of 190-205 ppm. pressbooks.puboregonstate.edu Aromatic carbons appear between 125 and 145 ppm, while the aliphatic carbons of the ethyl and acetaldehyde moieties will be found upfield. docbrown.infowisc.edu

Predicted ¹H NMR Data for this compound

Interactive Table: Click to view
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHO9.75Triplet (t)~2.5
Ar-H7.10 - 7.40Multiplet (m)-
-CH₂-CHO3.65Doublet (d)~2.5
Ar-CH₂-CH₃2.70Quartet (q)~7.6
Ar-CH₂-CH₃1.25Triplet (t)~7.6

Predicted ¹³C NMR Data for this compound

Interactive Table: Click to view
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO~201
Ar-C (quaternary, C-1)~133
Ar-C (quaternary, C-2)~143
Ar-CH (C-3 to C-6)126 - 131
-CH₂-CHO~45
Ar-CH₂-CH₃~26
Ar-CH₂-CH₃~15

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Key expected correlations for this compound would include a cross-peak between the aldehydic proton (-CHO) and the adjacent methylene protons (-CH₂-CHO). Another crucial correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl substituent. youtube.com Correlations among the four aromatic protons would help delineate their specific positions on the ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at ~3.65 ppm would correlate to the carbon signal at ~45 ppm, assigning them both to the -CH₂-CHO group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps piece together the molecular fragments. sdsu.edu Expected key HMBC correlations would include:

The aldehydic proton (~9.75 ppm) showing a correlation to the aromatic quaternary carbon (C-1).

The methylene protons of the acetaldehyde moiety (~3.65 ppm) correlating to the aldehydic carbon (~201 ppm) and two aromatic carbons (C-1 and C-6).

The methylene protons of the ethyl group (~2.70 ppm) correlating to two aromatic carbons (C-1 and C-2), confirming the ortho-positioning. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₂O, giving it a molecular weight of approximately 148.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 148.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic aldehydes and alkylbenzenes: miamioh.edulibretexts.org

Alpha-Cleavage: Loss of the aldehydic hydrogen radical to give a strong [M-1]⁺ peak at m/z 147. taylorfrancis.comwhitman.edu

Alpha-Cleavage: Loss of the formyl radical (-CHO) to give an [M-29]⁺ peak at m/z 119. docbrown.info

Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is cleavage of the bond beta to the aromatic ring. For the ethyl group, this would involve the loss of a methyl radical (•CH₃) to form a very stable ion at m/z 133 ([M-15]⁺). This ion can then rearrange to a tropylium or substituted tropylium ion.

Predicted Mass Spectrometry Fragmentation Data

Interactive Table: Click to view
m/zPredicted Fragment IonFragmentation Pathway
148[C₁₀H₁₂O]⁺Molecular Ion (M⁺)
147[C₁₀H₁₁O]⁺Loss of •H (M-1)
133[C₉H₉O]⁺Loss of •CH₃ from ethyl group
119[C₉H₁₁]⁺Loss of •CHO (M-29)
91[C₇H₇]⁺Tropylium ion from cleavage of acetaldehyde side chain
77[C₆H₅]⁺Phenyl cation from further fragmentation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its major fragments with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of each ion, confirming that the molecular formula is indeed C₁₀H₁₂O and validating the compositions of the key fragment ions listed in the table above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of a this compound sample. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes. This technique is highly effective for separating this compound from its isomers (e.g., (3-ethylphenyl)acetaldehyde and (4-ethylphenyl)acetaldehyde) and from any potential impurities or starting materials remaining from its synthesis. The retention time from the GC provides a reproducible identifier, while the MS furnishes the structural fingerprint for confirmation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. airhygiene.com

For this compound, the key functional groups are the aldehyde and the ortho-disubstituted aromatic ring.

Aldehyde Group: The most prominent feature in the FTIR spectrum would be the very strong and sharp carbonyl (C=O) stretching absorption, expected between 1720-1740 cm⁻¹. orgchemboulder.com Another diagnostic feature for aldehydes is the pair of C-H stretching bands from the aldehydic proton, which typically appear as two moderate peaks around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pubvscht.cz

Aromatic Ring: The spectrum would show C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹. udel.edu Aromatic C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region. wpmucdn.com A key indicator of the ortho-substitution pattern is a strong absorption band in the C-H out-of-plane bending region, typically found between 735-770 cm⁻¹. udel.edu

Alkyl Groups: Aliphatic C-H stretching from the ethyl and methylene groups would be observed in the 2850-2975 cm⁻¹ range. vscht.cz

Predicted Characteristic Vibrational Frequencies

Interactive Table: Click to view
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H StretchAromatic3010 - 3100Medium
C-H StretchAliphatic (Ethyl, Methylene)2850 - 2975Medium-Strong
C-H StretchAldehyde2800 - 2850 & 2700 - 2750Medium, Diagnostic
C=O StretchAldehyde1720 - 1740Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium-Weak (multiple bands)
C-H Out-of-Plane BendOrtho-Disubstituted Aromatic735 - 770Strong

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex matrices, such as fragrance mixtures or environmental samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the analysis of aldehydes.

The analysis of aldehydes like this compound by HPLC typically requires a pre-column derivatization step. This is because aldehydes lack a strong native chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors hitachi-hightech.com. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative hitachi-hightech.comscioninstruments.comiomcworld.com. These derivatives are highly colored and exhibit strong UV absorbance around 360 nm, significantly enhancing detection limits hitachi-hightech.comiomcworld.com.

Method development for the HPLC analysis of the DNPH derivative of this compound would involve optimizing several key parameters. A reverse-phase C18 column is commonly used for the separation of these derivatives hitachi-hightech.comscioninstruments.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, which can be run in either an isocratic or gradient elution mode to achieve optimal separation from other components in the sample matrix hitachi-hightech.comd-nb.info.

Validation of the analytical method is crucial to ensure its reliability and is performed by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) wjpmr.compharmtech.com. For aldehyde-DNPH derivatives, detection limits in the low µg/L range are achievable d-nb.info. The stability of the derivatized product is also an important consideration, as is the efficiency of the derivatization reaction itself, which can be optimized by adjusting factors like pH, reaction time, and temperature iomcworld.com.

Table 2: Typical HPLC Parameters for the Analysis of Aldehyde-DNPH Derivatives

ParameterTypical Condition
Column Reverse-Phase C18 (e.g., 4.6 mm I.D. x 150-250 mm, 5 µm particle size) hitachi-hightech.com
Mobile Phase Acetonitrile/Water mixture (e.g., 60/40 v/v) hitachi-hightech.com
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min hitachi-hightech.com
Column Temperature 30-40 °C hitachi-hightech.com
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength ~360 nm hitachi-hightech.comiomcworld.com
Injection Volume 10-20 µL hitachi-hightech.com

Gas Chromatography (GC) and GC-MS for Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is ideally suited for this compound, a key component in many fragrances d-nb.infogcms.cz. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification.

For the analysis of volatile compounds in complex matrices, sample preparation is critical. Headspace (HS) analysis is a common technique where the vapor above the sample is injected into the GC, minimizing contamination from non-volatile matrix components gcms.cznih.gov. For trace-level analysis, headspace solid-phase microextraction (HS-SPME) is frequently employed. In HS-SPME, a coated fiber is exposed to the headspace of the sample, where it adsorbs and concentrates the volatile analytes before they are thermally desorbed into the GC inlet mdpi.comnih.gov. This technique is sensitive and widely used in the analysis of flavor and fragrance compounds nih.gov.

The separation of this compound from its positional isomers (e.g., 3- and 4-ethylphenylacetaldehyde) and other structurally similar compounds is a key challenge. High-resolution capillary columns with various stationary phases are used to achieve this separation. The choice of stationary phase is critical; non-polar phases separate compounds primarily by boiling point, while more polar phases can provide selectivity based on differences in polarity. For particularly difficult separations of positional isomers, specialized stationary phases, such as those based on liquid crystals, can offer unique selectivity based on molecular shape and structure vurup.sknahrainuniv.edu.iq.

GC-MS analysis provides mass spectra for each separated component. The fragmentation pattern of this compound in the mass spectrometer serves as a chemical fingerprint, allowing for its positive identification by comparison to spectral libraries.

Table 3: General GC/GC-MS Parameters for Volatile Aldehyde Analysis

ParameterTypical Condition
Sample Introduction Headspace (HS), Headspace Solid-Phase Microextraction (HS-SPME) mdpi.comnih.gov
Column Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar or mid-polar stationary phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature programmed, e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Ionization Mode Electron Ionization (EI) at 70 eV

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of a molecule. However, this compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction.

To obtain a solid-state structure, it is necessary to form a crystalline derivative. A common strategy for aldehydes is to form a 2,4-dinitrophenylhydrazone (DNPH) bohrium.comtdl.orgtdl.org. These derivatives are typically stable, crystalline solids with sharp melting points, making them suitable for crystallographic analysis tdl.orgwikipedia.org. The formation of a DNPH derivative locks the molecule into a specific configuration (hydrazone), and its crystal structure would reveal the geometry of the entire molecule, including the relative orientation of the ethylphenyl group.

Environmental Fate and Degradation Pathways of 2 Ethylphenyl Acetaldehyde

Atmospheric Degradation Mechanisms of (2-Ethylphenyl)acetaldehyde

Once released into the atmosphere, this compound is subject to various degradation processes, primarily driven by photochemical reactions.

Reactions with ozone (O₃) also contribute to the atmospheric degradation of aromatic aldehydes, particularly at the air-water interface. researchgate.netnih.gov Studies on phenolic aldehydes have shown that ozonolysis can lead to the formation of various oxidation products. researchgate.netnih.gov The reactivity with ozone is influenced by the molecular structure, and for some compounds, indirect reaction with hydroxyl radicals formed from ozone reactions can be a significant degradation route. nih.gov

Table 1: Estimated Atmospheric Reaction Rates for Related Compounds
CompoundReactantRate Constant (cm³/molecule-sec)
2-Ethylphenol (B104991)•OH4.2 x 10⁻¹¹
Acetaldehyde (B116499)•OH-

Data for 2-Ethylphenol is an estimation based on structure-activity relationships. nih.gov

The atmospheric lifetime of this compound is primarily determined by its reaction rate with hydroxyl radicals. For acetaldehyde, the atmospheric lifetime is on the order of one day due to its reaction with •OH. copernicus.org Given the estimated high reactivity of the related compound 2-ethylphenol, which has an atmospheric half-life of about 9 hours, it is likely that this compound also has a relatively short atmospheric lifetime. nih.gov

The transformation of this compound in the atmosphere is expected to yield a variety of products. Oxidation by hydroxyl radicals can lead to the formation of carboxylic acids and other oxygenated compounds. researchgate.netnih.gov Based on studies of similar aromatic aldehydes, potential transformation products could include 2-ethylbenzoic acid and other ring-cleavage products. researchgate.netnih.gov

Aquatic and Terrestrial Biodegradation of this compound

In aquatic and soil environments, the fate of this compound is largely influenced by microbial activity.

Microbial degradation is a major route for the breakdown of aldehydes in soil and water. juniperpublishers.com For acetaldehyde, biological degradation is the dominant loss process in aquatic systems, with microorganisms on particles playing a key role. nih.gov It is probable that similar pathways are significant for this compound. The initial step in the microbial degradation of aromatic compounds often involves the oxidation of side chains. juniperpublishers.com In the case of this compound, this could lead to the formation of 2-ethylbenzoic acid, which can then undergo further degradation through ring cleavage. juniperpublishers.com

The persistence of this compound in the environment is expected to be limited due to its susceptibility to both atmospheric oxidation and microbial degradation. copernicus.orgnih.gov The half-life of the structurally similar compound 2,4-D in soil is relatively short, averaging 10 days, and is even shorter in water. juniperpublishers.com This suggests that this compound is unlikely to persist for long periods in the environment.

The potential for bioaccumulation is considered low. Like acetaldehyde, this compound is a relatively small and water-soluble molecule, which generally limits its partitioning into fatty tissues of organisms. epa.gov

Table 2: Environmental Persistence of a Structurally Similar Compound
CompoundEnvironmentAverage Half-life
2,4-DSoil10 days
2,4-DWater<10 days

Data for 2,4-D. juniperpublishers.com

Chemical Hydrolysis and Other Abiotic Degradation Processes

In addition to atmospheric and biological degradation, abiotic processes such as hydrolysis can influence the environmental fate of this compound. Aldehydes can undergo hydration in aqueous solutions, although the equilibrium for this reaction often favors the aldehyde form. The rate of hydrolysis for esters of the related compound 2,4-D is influenced by pH, being slower in neutral and acidic waters. juniperpublishers.com While this compound is not an ester, its stability in aqueous environments could be pH-dependent. However, given the rapid rates of atmospheric and biological degradation, hydrolysis is not expected to be a major environmental fate process for this compound.

Environmental Monitoring and Analytical Challenges in Detecting this compound

The environmental monitoring of this compound, a substituted aromatic aldehyde, presents a series of analytical challenges stemming from its physicochemical properties and its likely low concentrations in environmental matrices. While specific studies on this compound are not extensively available in public literature, the monitoring and analytical hurdles can be inferred from research on similar volatile organic compounds (VOCs), particularly other aromatic aldehydes. acs.orgmdpi.com

The detection and quantification of this compound in environmental samples such as air, water, and soil require sophisticated analytical techniques capable of high sensitivity and selectivity. rsc.orgresearchgate.net Aromatic aldehydes, in general, are known to be present in the environment as a result of both natural and anthropogenic activities, including industrial emissions and as byproducts of combustion. researchgate.netnih.gov Their presence in indoor and outdoor environments necessitates reliable monitoring strategies to assess potential environmental fate and exposure. researchgate.net

Analytical Techniques

Several analytical methods are employed for the determination of aldehydes in environmental samples. These often involve a derivatization step to enhance the stability and detectability of the analytes, followed by chromatographic separation and detection. nih.govjasco-global.com

Commonly used analytical techniques for aldehydes include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds. pacelabs.comthermofisher.com For aldehydes, headspace or purge-and-trap techniques can be used to extract the analytes from a sample matrix before introduction into the GC-MS system. pacelabs.comthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is often used in conjunction with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable, colored, or fluorescent derivatives that can be easily detected. nih.govjasco-global.com This method is particularly useful for analyzing aldehydes in aqueous samples. jasco-global.com

A summary of potential analytical methods for this compound, based on techniques used for similar compounds, is presented in Table 1.

Table 1: Potential Analytical Methods for this compound

Analytical TechniqueSample MatrixDerivatization AgentDetection MethodKey AdvantagesPotential Challenges
GC-MS Air, Water, SoilNone (direct analysis) or PFBHAMass Spectrometry (MS)High selectivity and sensitivity, can identify unknown compounds.Potential for thermal degradation of the analyte, matrix interference.
HPLC-UV/FLD Water, Air (after trapping)2,4-Dinitrophenylhydrazine (DNPH)UV-Visible or Fluorescence DetectionHigh sensitivity with fluorescent derivatives, good for aqueous samples.Derivatization step can be complex and time-consuming, potential for reagent artifacts.
SPME-GC-MS Water, AirOn-fiber derivatization (e.g., PFBHA)Mass Spectrometry (MS)Minimally invasive, solvent-free, combines sampling and pre-concentration.Fiber coating selection is critical, potential for competitive adsorption.

Source: Inferred from general analytical methodologies for aldehydes and VOCs. nih.govjasco-global.compacelabs.comthermofisher.com

Research Findings and Analytical Challenges

The primary challenges in the environmental analysis of this compound and other aromatic aldehydes include:

Reactivity and Instability: Aldehydes are reactive compounds that can undergo oxidation, polymerization, and other reactions, leading to sample loss and inaccurate measurements. wikipedia.org This necessitates careful sample handling, storage, and often, immediate derivatization.

Volatility: The volatile nature of this compound can lead to losses during sample collection and preparation. thermofisher.com Techniques like cryo-trapping or the use of solid-phase adsorbents are often required for air sampling. researchgate.net

Low Concentrations: Environmental concentrations of specific aldehydes can be very low, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, requiring highly sensitive analytical instrumentation. rsc.orgresearchgate.net

Matrix Effects: Environmental samples are complex matrices containing numerous other compounds that can interfere with the analysis. rsc.org These interferences can co-elute with the target analyte in chromatography or cause signal suppression or enhancement in mass spectrometry.

Lack of Certified Reference Materials: The absence of certified reference standards for this compound can hinder the development and validation of analytical methods and compromise the accuracy of quantification.

Research on the degradation of other aromatic compounds suggests that this compound could be susceptible to biodegradation and photodegradation. nih.govrsc.orgacs.orgelsevierpure.comacs.orgresearchgate.netmdpi.com The degradation products would also need to be identified and monitored to fully understand its environmental fate. Studies on phenylacetaldehyde (B1677652), a structurally similar compound, indicate that it can be oxidized to phenylacetic acid. wikipedia.org It is plausible that this compound could undergo a similar transformation to (2-ethylphenyl)acetic acid.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental fate and toxicity of chemicals when experimental data is lacking. aftonchemical.comnih.govresearchgate.netqsartoolbox.orgscispace.com These computational tools could provide valuable estimations for the properties of this compound.

A summary of challenges and potential solutions in the analysis of substituted acetaldehydes is provided in Table 2.

Table 2: Challenges and Mitigation Strategies in the Analysis of Substituted Acetaldehydes

ChallengeMitigation StrategyRelevant Research Findings
Analyte Instability Immediate on-site derivatization; Use of stable derivatizing agents like DNPH.Derivatization with DNPH is a well-established method for stabilizing aldehydes for HPLC analysis. nih.gov
Volatility and Sample Loss Use of cooled injection systems in GC; Solid-phase microextraction (SPME) to minimize sample handling.SPME has been successfully used for the analysis of volatile organic compounds in various matrices. researchgate.net
Low Environmental Concentrations Large volume injection techniques; Highly sensitive detectors (e.g., MS/MS, fluorescence).Modern analytical instruments offer detection limits in the ng/L to µg/L range for many aldehydes. researchgate.netresearchgate.net
Matrix Interference High-resolution chromatography; Selective detection methods (e.g., MS/MS); Sample clean-up procedures.The complexity of environmental matrices often requires multi-dimensional analytical approaches. rsc.org

Source: Compiled from various sources on the analysis of aldehydes and VOCs. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net

Theoretical and Computational Studies on 2 Ethylphenyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of this size.

A DFT analysis of (2-Ethylphenyl)acetaldehyde would begin with geometry optimization to find the lowest energy arrangement of its atoms. Due to the rotational freedom around the single bonds—specifically the bond connecting the ethyl group to the phenyl ring and the bond connecting the acetaldehyde (B116499) group to the ring—the molecule can exist in several conformations. By calculating the relative energies of these different conformers, DFT can identify the most stable, or preferred, three-dimensional structure. This analysis involves mapping the potential energy surface by systematically rotating key dihedral angles.

Table 1: Illustrative DFT-Calculated Properties for the Optimized Geometry of this compound (Note: The following data are representative examples for this class of molecule, calculated at a common level of theory like B3LYP/6-31G(d), to illustrate the output of DFT studies.)

PropertyValueUnit
Total Energy-501.1234Hartrees
Dipole Moment2.65Debye
C=O Bond Length1.21Ångström (Å)
C-C-O Bond Angle124.5Degrees (°)
Dihedral Angle (Ring-CH₂-CHO)85.0Degrees (°)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. malayajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted phenyl ring, while the LUMO would be centered on the electron-withdrawing acetaldehyde group, particularly the antibonding π* orbital of the carbonyl group. This distribution dictates its reactivity, making the carbonyl carbon an electrophilic site and the aromatic ring a nucleophilic one.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy. uni-muenchen.de The MEP map is color-coded to identify electron-rich and electron-poor regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. pearson.com Green and yellow represent regions of intermediate or neutral potential.

In the MEP map of this compound, the most intense red region would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. wolfram.com The area around the acidic hydrogen atoms of the aldehyde and ethyl groups would appear blueish, indicating their positive partial charge. This visual tool is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. uni-muenchen.de

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are representative for aromatic aldehydes and serve to illustrate the typical output of FMO analysis.)

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.33

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. easychair.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular interactions, conformational changes, and transport properties. nih.gov

The solvent environment can significantly influence a molecule's conformation and reactivity. MD simulations are an excellent tool for investigating these solvent effects at an atomic level. easychair.org In such a simulation, a molecule of this compound would be placed in a box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would then track the interactions between the solute and solvent molecules over time.

By analyzing the simulation trajectory, researchers can understand how the solvent affects the conformational preferences of the aldehyde. For example, polar solvents might stabilize a more polar conformer of this compound through dipole-dipole interactions or hydrogen bonding with the carbonyl oxygen. nih.gov The simulation can also reveal the structure of the solvent shell around the molecule, showing how solvent molecules arrange themselves around different functional groups. This information is critical for understanding reaction mechanisms in solution, as the solvent can stabilize transition states or intermediates, thereby altering reaction rates. nih.gov

Computational modeling is essential for understanding and designing catalytic processes. A common reaction for aldehydes is catalytic hydrogenation, where the C=O double bond is reduced to a primary alcohol. DFT calculations can be employed to model this reaction on the surface of a metal catalyst (e.g., Platinum, Palladium).

Such a study would involve modeling the adsorption of this compound onto the catalyst surface, the dissociative adsorption of hydrogen, and the stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. The highest energy barrier along this pathway (the activation energy) determines the rate of the reaction. This computational approach allows for the screening of different catalysts and reaction conditions to find the most efficient process, and it provides insights into the reaction mechanism that are often difficult to obtain through experiments alone. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. researchgate.net

DFT calculations can accurately predict vibrational frequencies corresponding to the infrared (IR) spectrum of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the aldehyde group, the C-H stretches of the aromatic ring, or the bending modes of the ethyl group. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. Discrepancies between theoretical and experimental values are common due to the harmonic approximation used in calculations, but these can often be corrected using empirical scaling factors.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific resonances to individual atoms in the molecule, which is particularly useful for complex structures.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: Experimental values are typical for this type of compound. Calculated values are unscaled and illustrate the general agreement achieved with DFT.)

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch31503050-3100
Aliphatic C-H Stretch30102950-2980
Aldehyde C-H Stretch29052820-2850
Carbonyl C=O Stretch17651720-1740
Aromatic C=C Stretch16201600

Computational Prediction of NMR, IR, and UV-Vis Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. These predictions are crucial for structural elucidation and for understanding the molecule's electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural analysis. Methodologies typically involve a multi-step process. First, a conformational search is performed to identify the molecule's low-energy conformers. The geometries of these conformers are then optimized using Density Functional Theory (DFT), often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)). github.io Following optimization, NMR shielding constants are calculated for each conformer, commonly using more robust levels of theory such as WP04/6-311++G(2d,p) with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. github.io The final predicted spectrum is an average of the spectra of the individual conformers, weighted according to their Boltzmann population distribution. Machine learning algorithms are also emerging as a powerful tool for predicting NMR spectra with high accuracy and reduced computational cost. conicet.gov.ar

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the harmonic vibrational frequencies of the molecule. After geometry optimization using a method like DFT (e.g., at the B3LYP/6-31+G(d) level), a frequency calculation is performed. researchgate.net This yields the vibrational modes and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. nih.gov These predicted spectra help in assigning the vibrational modes observed in experimental IR spectroscopy. researchgate.net

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra involves calculating the electronic transition energies and oscillator strengths. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.net The choice of functional is critical for accuracy, with functionals like CAM-B3LYP and B2PLYP often providing reliable results for organic molecules. chemrxiv.orgchemrxiv.org Calculations are typically performed on the optimized ground-state geometry and can include solvent effects through continuum models. The output provides the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which can be visualized to generate a theoretical spectrum. researchgate.net

Table 1: Representative Computational Methods for Spectroscopic Prediction

Spectroscopic Technique Common Computational Method Typical Functional / Basis Set Key Predicted Parameters
NMR GIAO (Gauge-Including Atomic Orbital) within DFT WP04 / 6-311++G(2d,p) (for shifts); B3LYP / 6-31G(d) (for geometry) Chemical Shifts (δ), Coupling Constants (J)
IR DFT B3LYP / 6-31+G(d) Vibrational Frequencies (cm⁻¹), Intensities

| UV-Vis | TD-DFT | CAM-B3LYP / 6-311++G(d,p) | Absorption Wavelengths (λmax), Oscillator Strengths (f) |

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational methods are indispensable for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction energy profiles that are often difficult to probe experimentally.

For transformations involving this compound, such as oxidation, reduction, or condensation reactions, computational studies would typically employ DFT to map out the potential energy surface (PES). The process begins by optimizing the geometries of the reactants, products, and any proposed intermediates.

Transition state (TS) searching algorithms are then used to locate the saddle points on the PES that connect these minima. A key step is to verify that a located TS structure corresponds to the correct reaction by performing a frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that the transition state correctly connects the desired reactant and product states.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. These profiles allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics. rsc.org For example, in studying the photodissociation of acetaldehyde, computational methods have been used to explore different mechanistic pathways, including conventional transition state mechanisms and more exotic "roaming" mechanisms. nih.gov Such analyses can reveal the rate-determining step and explain the observed product distributions.

Future Research Directions and Unexplored Avenues for 2 Ethylphenyl Acetaldehyde

Development of Novel and Sustainable Synthetic Methodologies for (2-Ethylphenyl)acetaldehyde

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For this compound, research should pivot from traditional synthetic methods towards more environmentally benign and efficient alternatives. Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, will guide these efforts.

Future research could focus on several promising areas:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly route. Research could identify specific enzymes capable of producing this compound from precursors like 2-ethylphenylethanol through mild oxidation, minimizing byproducts and energy consumption.

Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. chemistryviews.org Developing a flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste streams. chemistryviews.orgchemcopilot.com This approach is particularly advantageous for managing reaction parameters and improving process control.

Green Solvents and Catalysts: Investigation into replacing hazardous organic solvents with greener alternatives like ionic liquids, deep eutectic solvents (DES), or supercritical fluids (e.g., CO₂) is a critical research direction. wiley.com Similarly, exploring non-toxic, earth-abundant metal catalysts or organocatalysts instead of traditional heavy metal catalysts would significantly improve the sustainability profile of the synthesis.

Methodology Potential Advantages Research Focus
BiocatalysisHigh selectivity, mild conditions, reduced waste.Screening for and engineering specific oxidases or dehydrogenases.
Flow ChemistryEnhanced safety, scalability, process control, higher throughput.Reactor design, optimization of residence time, temperature, and pressure.
Green SolventsReduced environmental impact, potential for recyclability.Solubility and reactivity studies in ionic liquids, DES, or supercritical CO₂.
Green CatalystsLower toxicity, cost-effectiveness.Development of earth-abundant metal catalysts or organocatalysts.

Exploration of Undiscovered Reactivity Modes and Selective Transformations of this compound

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations. While the basic reactivity of this compound can be inferred from that of acetaldehyde (B116499), there is a vast, unexplored landscape of novel reactions and selective transformations.

Future research should aim to:

Develop Asymmetric Transformations: A primary goal would be the development of enantioselective reactions. For instance, asymmetric aldol (B89426) additions, Michael additions, or reactions with organometallic reagents could yield valuable chiral building blocks for the pharmaceutical and agrochemical industries. This involves designing and applying novel chiral catalysts or auxiliaries.

Explore Novel Condensation Reactions: Beyond standard reactions, investigating multicomponent reactions where this compound is a key reactant could lead to the rapid assembly of complex molecular architectures. For example, its use in Passerini or Ugi reactions could be explored.

Investigate Photoredox and Electrocatalytic Reactions: Modern synthetic methods involving photoredox or electrocatalysis could unlock new reactivity patterns. These techniques can generate reactive intermediates under mild conditions, potentially leading to transformations not achievable through traditional thermal methods.

Utilize as a Synthon: Research can focus on using this compound as a two-carbon building block (synthon) in complex molecule synthesis. Its reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and ylides, can be systematically studied to expand its synthetic utility. The reaction with phenylhydrazine to form acetaldehyde phenylhydrazone is a classic example of aldehyde reactivity that can be extended to this substituted analogue. vedantu.com

Investigation of this compound in Advanced Materials Science (Beyond Current Scope)

While not its current area of application, the structural features of this compound—an aromatic ring and a reactive aldehyde group—suggest potential for its use in materials science. This represents a speculative but exciting avenue for future investigation.

Hypothetical research directions include:

Monomer for Polymer Synthesis: The aldehyde group can participate in polymerization reactions. Research could explore the synthesis of novel polymers where this compound is a monomer or co-monomer. For instance, it could potentially be used to create acetaldehyde-based polymers with unique properties conferred by the 2-ethylphenyl substituent, such as altered solubility, thermal stability, or refractive index. ecfr.gov

Precursor for Functional Materials: Aromatic compounds are foundational to many advanced materials. Following complex synthetic routes, derivatives of this compound could potentially serve as precursors for functional organic materials. For example, compounds like hexa(4-ethylphenyl)benzene have been used as precursors for creating two-dimensional graphdiyne nanosheets, suggesting that highly substituted aromatic systems derived from this compound could be explored for similar applications in electronics or membrane technology. mdpi.com

Surface Modification Agent: The reactivity of the aldehyde group could be harnessed to chemically modify surfaces. It could be used to functionalize nanoparticles, polymers, or inorganic substrates by forming covalent bonds (e.g., Schiff bases with surface amine groups), thereby tuning the surface properties for specific applications like sensing or chromatography.

Deeper Mechanistic Insight into Environmental Biotransformation Pathways

As a xenobiotic compound, understanding the environmental fate of this compound is crucial. Microorganisms play a key role in the degradation of aromatic compounds in the environment. nih.govnih.gov Future research should focus on elucidating the specific biotransformation pathways of this molecule.

Key research objectives include:

Identification of Degrading Microorganisms: Isolating and identifying specific strains of bacteria, fungi, and microalgae from contaminated environments that can utilize this compound as a carbon source. scite.ai

Elucidation of Metabolic Pathways: The most probable initial biotransformation steps involve either the oxidation of the aldehyde group to (2-Ethylphenyl)acetic acid or its reduction to 2-ethylphenylethanol by microbial enzymes like aldehyde dehydrogenases or alcohol dehydrogenases. oup.com Subsequent steps would likely involve cleavage of the aromatic ring. Detailed metabolic studies using techniques like isotope labeling, proteomics, and metabolomics are needed to map the complete degradation pathway.

Enzyme Characterization: Identifying, isolating, and characterizing the specific enzymes responsible for each step in the degradation pathway. This knowledge is fundamental for potential applications in bioremediation, where engineered microorganisms could be used to clean up environmental contaminants. nih.gov

Pathway Step Probable Transformation Enzyme Class Research Goal
Initial OxidationThis compound → (2-Ethylphenyl)acetic acidAldehyde DehydrogenaseIsolate and characterize the specific ALDH involved.
Initial ReductionThis compound → 2-EthylphenylethanolAlcohol DehydrogenaseDetermine the role of reductases in detoxification pathways.
Ring CleavageAromatic Ring OpeningDioxygenasesIdentify the mechanism and enzymes for aromatic ring fission.

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis

For this compound, AI and ML can be applied to:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, ranked synthetic pathways from commercially available starting materials. chemistryviews.orgchemcopilot.com This can help chemists identify the most efficient, cost-effective, and sustainable routes, potentially uncovering novel disconnections not immediately obvious to human chemists.

Reaction Outcome and Condition Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the products, yields, and potential byproducts of reactions involving this compound under various conditions (e.g., different catalysts, solvents, temperatures). chemcopilot.comprinceton.edu This predictive capability allows for the in silico optimization of reactions, reducing the need for extensive and time-consuming laboratory experimentation. eurekalert.orgchemeurope.com

Prediction of Novel Reactivity: By analyzing the electronic and steric properties of the molecule, ML models can predict its likely reactivity with a wide range of reagents. rsc.org This could guide researchers toward exploring previously undiscovered transformations and help anticipate challenges like side reactions or degradation pathways. chemcopilot.com These models can function by treating reactions as a "language translation" problem or by representing molecules as graphs to better capture their structural nuances. chemcopilot.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting (2-Ethylphenyl)acetaldehyde in environmental and biological samples?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) are widely used for volatile organic compound (VOC) detection. PTR-MS at m/z 45 is commonly attributed to acetaldehyde derivatives, though cross-validation with DNPH-HPLC (2,4-dinitrophenylhydrazine derivatization followed by high-performance liquid chromatography) is recommended due to discrepancies in sensitivity and specificity .
  • Colorimetric Assay Kits (e.g., Acetaldehyde Assay Kit BA0185) enable high-throughput quantification in biological matrices via enzymatic conversion to acetate, with detection limits as low as 0.1 µM .

Q. What synthetic routes are employed for preparing this compound derivatives?

  • Methodology :

  • Friedel-Crafts alkylation or Grignard reactions are used to introduce the 2-ethylphenyl group to acetaldehyde precursors. For fluorinated analogs (e.g., 2-(2-Fluoro-4-methylphenyl)acetaldehyde), halogenation steps using fluorinating agents like Selectfluor® are critical .
  • Purification often involves column chromatography with silica gel, followed by spectral validation (NMR, IR) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between PTR-MS and DNPH-HPLC measurements of acetaldehyde derivatives?

  • Methodology :

  • Regression Analysis : Apply Reduced Major Axis (RMA) regression to compare PTR-MS (m/z 45) and DNPH-HPLC datasets. For example, a slope of 1.47 ± 0.09 and of 0.72 indicates systematic biases, necessitating calibration adjustments .
  • Interference Testing : Validate PTR-MS signals against synthetic standards to rule out contributions from isobaric compounds (e.g., propionic acid).

Q. What strategies mitigate acetaldehyde trimer formation during adsorption experiments?

  • Methodology :

  • Optimized Adsorption Conditions : Use polar adsorbents (e.g., activated carbon) and lower temperatures (4°C) to reduce trimerization. Langmuir isotherm parameters (e.g., adsorption constant K = 2.5) can guide material selection .
  • In Situ Stabilizers : Add antioxidants (e.g., ascorbic acid) to samples to inhibit polymerization during storage .

Q. How do plasmonic nanosensors improve detection limits for acetaldehyde in complex matrices?

  • Methodology :

  • Gold Nanoparticle (AuNP)-Based Sensors : Functionalize AuNPs with chromophores (e.g., 4-nitrophenol) that react selectively with acetaldehyde, causing a redshift in absorbance (Δλ ~ 50 nm). This platform achieves a detection limit of 0.01 ppm in food and environmental samples .
  • Cross-Validation : Pair with GC-MS to confirm specificity in multi-VOC environments .

Q. What in vitro models assess the genotoxic effects of this compound exposure?

  • Methodology :

  • Cell Sensitivity Assays : Expose mammalian cell lines (e.g., HEK293) to 0.1–10 mM acetaldehyde for 30–60 minutes, followed by colony counting or FACS analysis. A 50% reduction in viability at 5 mM (p < 0.05) indicates dose-dependent toxicity .
  • DNA Repair Studies : Use homologous recombination-deficient cell lines (e.g., BRCA1-knockout) to evaluate acetaldehyde-induced double-strand breaks via γ-H2AX staining .

Key Challenges and Future Directions

  • Data Gaps : Limited pharmacokinetic data on this compound metabolites in mammalian systems.
  • Emerging Tools : Develop CRISPR-engineered biosensors for real-time acetaldehyde monitoring in live cells.
  • Regulatory Revisions : Re-evaluate safety thresholds for acetaldehyde as a flavoring agent, given carcinogenicity concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.